6-{[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one
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Overview
Description
6-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-3(2H)-PYRIDAZINONE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a morpholine ring, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-3(2H)-PYRIDAZINONE typically involves multiple steps. One common method involves the nucleophilic substitution of cyanuric chloride with ethylamine and morpholine, followed by the coupling of the resulting intermediate with a phenyl-substituted pyridazinone derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-3(2H)-PYRIDAZINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-3(2H)-PYRIDAZINONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Diethylhexyl Butamido Triazone: Another triazine derivative used as a UV absorber in sunscreens.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides: Compounds with similar structural features and potential anti-inflammatory properties.
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H21N7O3 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
6-[[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C19H21N7O3/c1-2-20-17-21-18(25-10-12-28-13-11-25)23-19(22-17)29-15-8-9-16(27)26(24-15)14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3,(H,20,21,22,23) |
InChI Key |
OCWKTPDVKATNGS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=NN(C(=O)C=C2)C3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
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